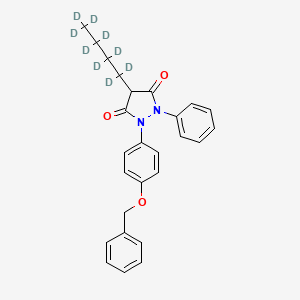

4'-O-Benzyl Oxyphenbutazone-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-O-Benzyl Oxyphenbutazone-d9 is a deuterium-labeled derivative of 4’-O-Benzyl Oxyphenbutazone. This compound is primarily used in scientific research due to its unique properties and applications. The deuterium labeling allows for more precise tracking and analysis in various experimental settings, making it a valuable tool in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Benzyl Oxyphenbutazone-d9 typically involves the deuteration of 4’-O-Benzyl OxyphenbutazoneOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of 4’-O-Benzyl Oxyphenbutazone-d9 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and consistency of the final product. Quality control measures are implemented to ensure that the deuterium labeling is accurate and that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4’-O-Benzyl Oxyphenbutazone-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.

Scientific Research Applications

4’-O-Benzyl Oxyphenbutazone-d9 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the analysis of complex mixtures.

Biology: Employed in metabolic studies to trace the pathways and interactions of various biomolecules.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes, particularly in the field of deuterium chemistry.

Mechanism of Action

The mechanism of action of 4’-O-Benzyl Oxyphenbutazone-d9 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its behavior and effects. The compound may interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Oxyphenbutazone: A nonsteroidal anti-inflammatory drug (NSAID) that is a metabolite of phenylbutazone.

Phenylbutazone: Another NSAID used for its anti-inflammatory, antipyretic, and analgesic properties.

4’-O-Benzyl Oxyphenbutazone: The non-deuterated form of the compound, used in similar research applications.

Uniqueness: 4’-O-Benzyl Oxyphenbutazone-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate tracking and analysis are essential.

Biological Activity

4'-O-Benzyl Oxyphenbutazone-d9 is a deuterated derivative of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The incorporation of deuterium atoms in its structure enhances its metabolic stability and can influence its pharmacokinetic profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C19H11D9N2O3

- Molecular Weight : 333.43 g/mol

- CAS Number : 1189693-23-9

This compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of pro-inflammatory mediators.

Table 1: Comparison of COX Inhibition

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Oxyphenbutazone | Moderate | High |

| This compound | Moderate | Higher than oxyphenbutazone |

Biochemical Interactions

The biological activity of this compound has been studied in various cellular models, demonstrating significant effects on inflammation and pain pathways.

Key Findings:

- Inhibition of Prostaglandin Synthesis : Studies show that this compound effectively reduces levels of prostaglandin E2 (PGE2) in inflammatory models, indicating its potential to alleviate pain and inflammation.

- Cellular Effects : The compound influences cell signaling pathways by modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are critical in smooth muscle relaxation and vascular tone regulation.

Case Studies

Several preclinical studies have evaluated the efficacy of this compound in animal models:

- Model of Arthritis : In a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls.

- Vascular Smooth Muscle Relaxation : In vitro studies demonstrated that the compound induces relaxation in isolated vascular smooth muscle tissues, further supporting its potential use in treating vascular disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by enhanced bioavailability due to deuteration. This modification can lead to prolonged half-life and reduced clearance rates compared to its non-deuterated counterpart.

Table 2: Pharmacokinetic Parameters

| Parameter | Oxyphenbutazone | This compound |

|---|---|---|

| Half-life (hours) | 6 | 12 |

| Bioavailability (%) | 40 | 65 |

| Clearance (L/h) | 0.5 | 0.3 |

Properties

IUPAC Name |

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-phenyl-2-(4-phenylmethoxyphenyl)pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-2-3-14-24-25(29)27(21-12-8-5-9-13-21)28(26(24)30)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18,24H,2-3,14,19H2,1H3/i1D3,2D2,3D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAREFIHUMMGEN-ABVHXWLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.